Cas no 36173-52-1 (rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride)

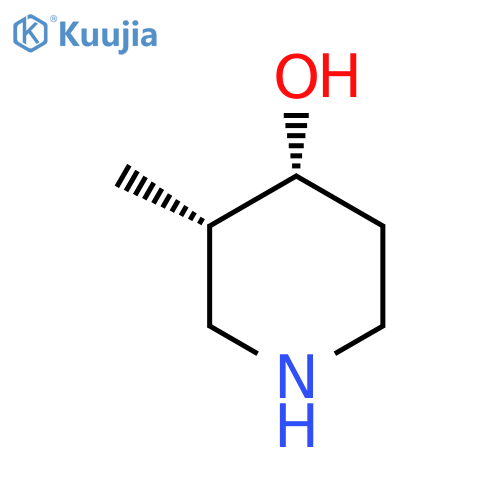

36173-52-1 structure

商品名:rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride

rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride 化学的及び物理的性質

名前と識別子

-

- cis-4-Hydroxy-3-methylpiperidine

- (3R,4S)-3-methylpiperidin-4-ol

- (cis)-3-methylpiperidin-4-ol

- 4-Piperidinol, 3-methyl-, (3R,4S)-rel-

- FCH3620112

- Rel-(3R,4S)-3-methylpiperidin-4-ol

- rac-(3S,4R)-3-Methyl-4-piperidinol hydrochloride

- MFCD12964954

- AS-60811

- AT40362

- 1932475-12-1

- 36173-52-1

- AKOS024257916

- rac-(3R,4S)-3-methylpiperidin-4-ol

- SCHEMBL4371862

- EN300-7345073

- 979-391-3

- rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride

-

- MDL: MFCD12964954

- インチ: 1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1

- InChIKey: OAQDXXYGSGJMGR-RITPCOANSA-N

- ほほえんだ: O([H])[C@@]1([H])C([H])([H])C([H])([H])N([H])C([H])([H])[C@@]1([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 115.099714038g/mol

- どういたいしつりょう: 115.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 74.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 32.299

rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S684593-50mg |

rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride |

36173-52-1 | 50mg |

$ 115.00 | 2022-06-03 | ||

| AstaTech | A11539-1/G |

CIS-4-HYDROXY-3-METHYLPIPERIDINE |

36173-52-1 | 95% | 1g |

$723 | 2023-09-19 | |

| abcr | AB534316-250 mg |

rel-(3R,4S)-3-Methylpiperidin-4-ol; . |

36173-52-1 | 250mg |

€970.00 | 2023-06-14 | ||

| TRC | S684593-100mg |

rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride |

36173-52-1 | 100mg |

$ 185.00 | 2022-06-03 | ||

| Chemenu | CM342195-1g |

cis-4-Hydroxy-3-methylpiperidine |

36173-52-1 | 95%+ | 1g |

$579 | 2022-09-01 | |

| Enamine | EN300-7345073-0.05g |

rac-(3R,4S)-3-methylpiperidin-4-ol, cis |

36173-52-1 | 95% | 0.05g |

$295.0 | 2023-05-31 | |

| Enamine | EN300-7345073-1.0g |

rac-(3R,4S)-3-methylpiperidin-4-ol, cis |

36173-52-1 | 95% | 1g |

$1272.0 | 2023-05-31 | |

| abcr | AB534316-250mg |

rel-(3R,4S)-3-Methylpiperidin-4-ol; . |

36173-52-1 | 250mg |

€970.00 | 2025-02-20 | ||

| abcr | AB534316-1g |

rel-(3R,4S)-3-Methylpiperidin-4-ol; . |

36173-52-1 | 1g |

€1886.50 | 2025-02-20 | ||

| A2B Chem LLC | AB72143-500mg |

cis-4-Hydroxy-3-methylpiperidine |

36173-52-1 | 95% | 500mg |

$1079.00 | 2024-04-20 |

rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

36173-52-1 (rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:36173-52-1)rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride

清らかである:99%/99%

はかる:250mg/1g

価格 ($):575.0/1118.0